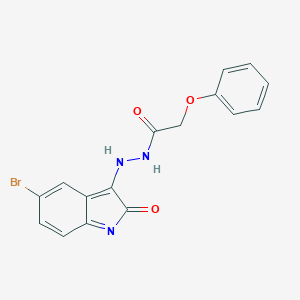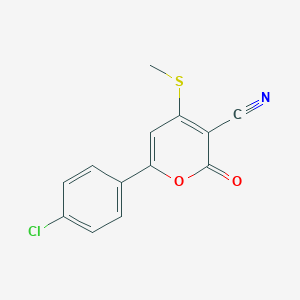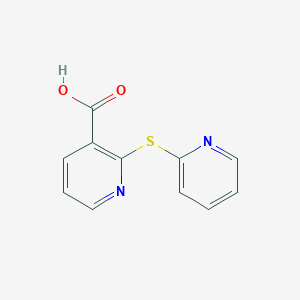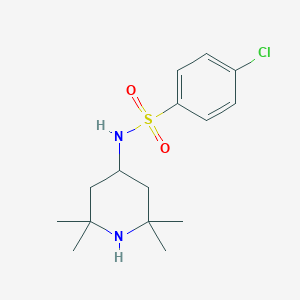
4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, also known as SITS, is a sulfonamide compound used in scientific research. It is an inhibitor of anion transporters and is commonly used to study the physiological and biochemical effects of these transporters.
作用機序
4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide acts as an inhibitor of anion transporters by binding to a specific site on the transporter protein. This binding prevents the movement of negatively charged ions across the cell membrane, leading to a disruption of normal cellular function.
Biochemical and Physiological Effects:
4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide can inhibit the transport of chloride, bicarbonate, and sulfate ions. In vivo studies have shown that 4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide can alter acid-base balance, electrolyte homeostasis, and blood pressure regulation.
実験室実験の利点と制限
One advantage of using 4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide in lab experiments is its specificity for anion transporters. This allows researchers to study the effects of anion transporters without interference from other cellular processes. However, 4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been shown to have some non-specific effects on cellular function, which can limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research involving 4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide. One area of interest is the development of more specific inhibitors of anion transporters. This would allow researchers to study the effects of individual transporter proteins with greater precision. Another area of interest is the role of anion transporters in disease states, such as cystic fibrosis and hypertension. Understanding the role of anion transporters in these diseases could lead to the development of new therapeutic interventions. Finally, there is interest in the use of 4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide as a tool for studying the structure and function of anion transporters at a molecular level. Advances in this area could lead to a better understanding of the mechanisms underlying cellular transport processes.
合成法
The synthesis of 4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. The overall yield of the synthesis is approximately 50%.
科学的研究の応用
4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is commonly used in scientific research to study the physiological and biochemical effects of anion transporters. Anion transporters are proteins that are responsible for the movement of negatively charged ions across cell membranes. They play a critical role in a variety of physiological processes, including acid-base balance, electrolyte homeostasis, and cellular signaling.
特性
分子式 |
C15H23ClN2O2S |
|---|---|
分子量 |
330.9 g/mol |
IUPAC名 |
4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H23ClN2O2S/c1-14(2)9-12(10-15(3,4)18-14)17-21(19,20)13-7-5-11(16)6-8-13/h5-8,12,17-18H,9-10H2,1-4H3 |
InChIキー |
KNJKZLPXGQJFLE-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC=C(C=C2)Cl)C |
正規SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC=C(C=C2)Cl)C |
溶解性 |
49.6 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



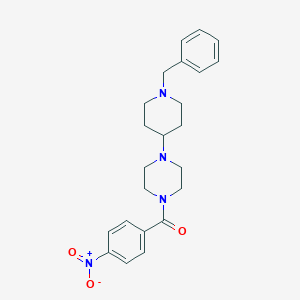
![1-[(4-Methoxyphenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B246085.png)
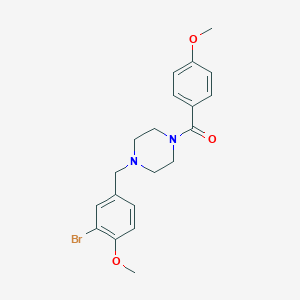
![(3,5-Dimethoxy-phenyl)-[4-(2-nitro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B246087.png)
![(3,5-Dimethoxy-phenyl)-[4-(3-nitro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B246088.png)
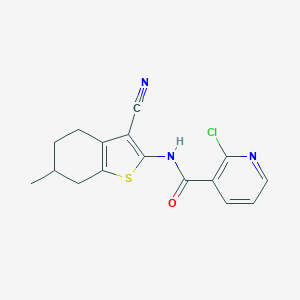
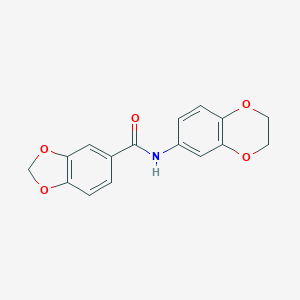
![N-{3-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B246098.png)
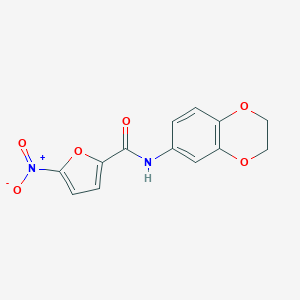
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B246100.png)
![3,4,5-trimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B246102.png)
